ethyl (2E)-2-cyano-3-(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)prop-2-enoate
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Overview
Description
ETHYL (E)-2-CYANO-3-{5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}-2-PROPENOATE is an organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a cyano group, a furan ring, and an ethyl ester, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (E)-2-CYANO-3-{5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}-2-PROPENOATE typically involves a multi-step process. One common method includes the reaction of 4-isopropylphenol with formaldehyde to form 4-isopropylphenoxymethyl alcohol. This intermediate is then reacted with 2-furylacetonitrile under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
ETHYL (E)-2-CYANO-3-{5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}-2-PROPENOATE undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring and phenoxy group can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and atmospheric oxygen.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted furans and phenoxy derivatives.
Scientific Research Applications
ETHYL (E)-2-CYANO-3-{5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}-2-PROPENOATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL (E)-2-CYANO-3-{5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}-2-PROPENOATE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Isopropylphenol: Shares the isopropylphenoxy group but lacks the cyano and furan functionalities.
Ethyl 2-cyano-3-furylacrylate: Similar structure but without the isopropylphenoxy group.
Uniqueness
ETHYL (E)-2-CYANO-3-{5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}-2-PROPENOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H21NO4 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-[5-[(4-propan-2-ylphenoxy)methyl]furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C20H21NO4/c1-4-23-20(22)16(12-21)11-18-9-10-19(25-18)13-24-17-7-5-15(6-8-17)14(2)3/h5-11,14H,4,13H2,1-3H3/b16-11+ |
InChI Key |
TUGNSUIYLFMILH-LFIBNONCSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)COC2=CC=C(C=C2)C(C)C)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)COC2=CC=C(C=C2)C(C)C)C#N |
Origin of Product |
United States |
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